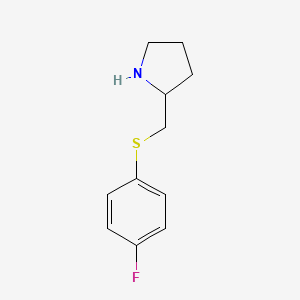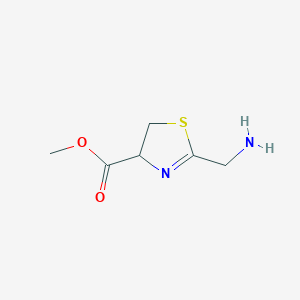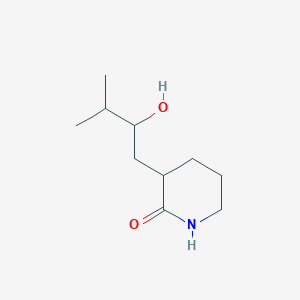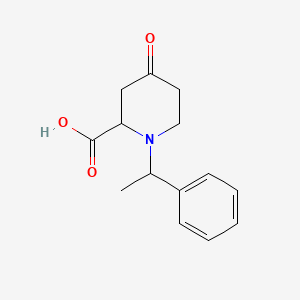
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of 3,3-Diethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmacological activities.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
相似化合物的比较
- 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
- 3,3-Diethyl-2,3-dihydro-1H-indole
- 5-Nitroindole
Comparison: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which confer distinct chemical and biological properties. Compared to 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole, the diethyl groups provide increased steric hindrance, potentially affecting its reactivity and interaction with biological targets. The nitro group enhances its electron-withdrawing capability, influencing its chemical stability and reactivity .
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
3,3-diethyl-5-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-6-5-9(14(15)16)7-10(11)12/h5-7,13H,3-4,8H2,1-2H3 |
InChI 键 |
OQCKOLVQPIJISM-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)



![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)



![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)

![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
